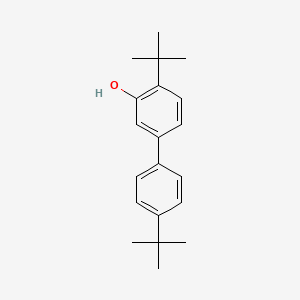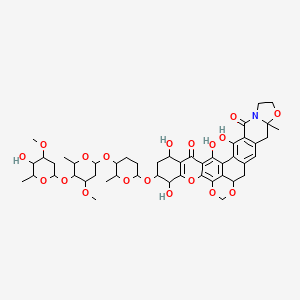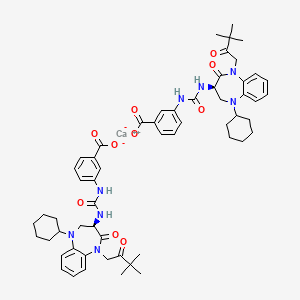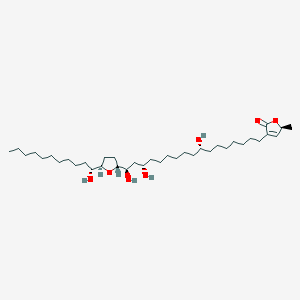
(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-201076 is a potent inhibitor of ATP citrate-lyase, an enzyme that plays a crucial role in the metabolic pathways of glucose and lipid metabolism. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-201076 involves several key steps:
Wittig Reaction: The reaction of 2,4-dichlorobenzaldehyde with phosphonium bromide using sodium hydride in dimethyl sulfoxide produces 7-(2,4-dichlorophenyl)-6-heptenoic acid as a mixture of E and Z isomers.
Esterification: The esterification of the above product with methanol in the presence of sulfuric acid yields the corresponding ester.
Reduction: The ester is then reduced with diisobutylaluminum hydride to form an alcohol.
Hydrogenation: Subsequent hydrogenation over palladium on carbon gives 7-(2,4-dichlorophenyl)-1-heptanol.
Swern Oxidation: This compound is then oxidized to the corresponding aldehyde using Swern oxidation.
Oxime Formation: The aldehyde is converted to an oxime by reaction with hydroxylamine.
Cycloaddition: Treatment of the oxime with sodium hypochlorite and triethylamine generates an intermediate nitrile oxide, which undergoes a [3+2] cycloaddition with dimethyl itaconate to form an isoxazole.
Reductive Opening: The isoxazole is reductively opened by hydrogenation in the presence of Raney Nickel and boric acid to produce a hydroxyketone.
Further Reduction: The hydroxyketone is further reduced using sodium borohydride and cerium chloride in methanol to yield a dihydroxyester.
Saponification and Cyclization: The dihydroxyester is saponified with sodium hydroxide, followed by recrystallization and cyclization with hydrochloric acid in aqueous tetrahydrofuran to produce the target lactone.
Industrial Production Methods
The industrial production of SB-201076 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SB-201076 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes and ketones.
Reduction: Reduction of esters to alcohols and ketones to alcohols.
Substitution: Formation of oximes from aldehydes.
Cycloaddition: [3+2] cycloaddition to form isoxazoles.
Common Reagents and Conditions
Oxidation: Swern oxidation using oxalyl chloride and dimethyl sulfoxide.
Reduction: Diisobutylaluminum hydride, sodium borohydride, and cerium chloride.
Substitution: Hydroxylamine for oxime formation.
Cycloaddition: Sodium hypochlorite and triethylamine for nitrile oxide generation.
Major Products
The major products formed from these reactions include various intermediates such as 7-(2,4-dichlorophenyl)-6-heptenoic acid, 7-(2,4-dichlorophenyl)-1-heptanol, and the final lactone product, SB-201076 .
Scientific Research Applications
SB-201076 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ATP citrate-lyase and its effects on metabolic pathways.
Biology: Investigated for its role in modulating lipid and glucose metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.
Mechanism of Action
SB-201076 exerts its effects by inhibiting ATP citrate-lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA and oxaloacetate. This inhibition disrupts the production of acetyl-CoA, a key precursor for lipid synthesis, thereby reducing lipid accumulation and promoting apoptosis in cancer cells. The molecular targets and pathways involved include the downregulation of lipid synthesis pathways and the induction of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
NDI-091143: An allosteric inhibitor of ATP citrate-lyase with similar inhibitory effects on lipid metabolism.
Uniqueness
SB-201076 is unique in its potent inhibition of ATP citrate-lyase and its ability to modulate both glucose and lipid metabolism. Its effectiveness in reducing lipid accumulation and inducing apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H24Cl2O6 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(2S)-2-[(2R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |
InChI Key |
NPZOIISFQXTCQN-KDOFPFPSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@H](C[C@](CC(=O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O |
Synonyms |
SB 201076 SB-201076 SB201076 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


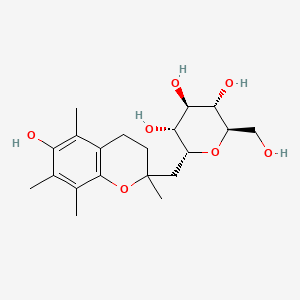


![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27R,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1244997.png)
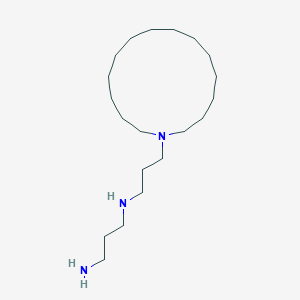
![10-[3-[[(2S)-2-aminopentanoyl]amino]pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1245001.png)
![(3S,6S,9S,12S,15S,18S,21S)-21-(3-hydroxy-2-methylpropyl)-3-[hydroxy-[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-15-[methoxy(phenyl)methyl]-1,10,18-trimethyl-6-(4-methylpent-3-en-2-yl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone](/img/structure/B1245005.png)
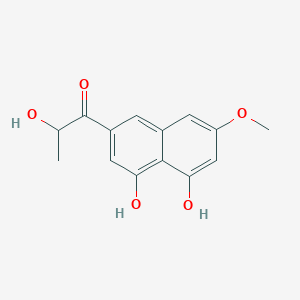
![[(2S)-3-hydroxy-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1245011.png)
